Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)
Brand Name: Vulcanchem
CAS No.: 1330-78-5
VCID: VC0058154
InChI: InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3
SMILES:
Molecular Formula: C63H63O12P3
Molecular Weight: 1105.1 g/mol

Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)

CAS No.: 1330-78-5

Cat. No.: VC0058154

Molecular Formula: C63H63O12P3

Molecular Weight: 1105.1 g/mol

* For research use only. Not for human or veterinary use.

Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) - 1330-78-5

Specification

CAS No. 1330-78-5
Molecular Formula C63H63O12P3
Molecular Weight 1105.1 g/mol
IUPAC Name tris(2-methylphenyl) phosphate;tris(3-methylphenyl) phosphate;tris(4-methylphenyl) phosphate
Standard InChI InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3
Standard InChI Key IUJIYUAKFBGBCG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tricresyl phosphate (CAS 1330-78-5) is a mixture of three isomeric esters formed by the reaction of phosphoric acid with cresols (methylphenols). Its molecular formula is C21H21O4P\text{C}_{21}\text{H}_{21}\text{O}_4\text{P}, with a molecular weight of 368.36 g/mol . The isomers differ in the position of the methyl group on the phenyl ring:

  • Tri-o-cresyl phosphate (ToCP): Methyl groups at the ortho positions (CAS 78-32-0).

  • Tri-m-cresyl phosphate (TmCP): Methyl groups at the meta positions.

  • Tri-p-cresyl phosphate (TpCP): Methyl groups at the para positions .

The commercial product typically contains <10% ToCP due to its acute toxicity, with m- and p-isomers dominating .

Physical Properties

TCP’s physical state and properties depend on isomer distribution. Pure ToCP is a crystalline solid (melting point: 11°C), while TmCP and TpCP are liquids at room temperature. Key properties are summarized below:

PropertyTricresyl Phosphate (Mixed Isomers)Tri-o-cresyl phosphateTri-m-cresyl phosphate
StateLiquidLiquidHalf-solid
Melting Point-33°C11°C25.6°C
Boiling Point241–255°C (at 4 mmHg)Not reportedNot reported
Density1.143 g/mL (25°C)1.17 g/mL1.16 g/mL
Vapor Pressure0.03 mmHg (25°C)<0.01 mmHg<0.01 mmHg
Water SolubilityInsolubleInsolubleInsoluble
Viscosity80 cP (20°C)85 cP78 cP

Data compiled from .

TCP’s low water solubility and high thermal stability (decomposition temperature >200°C) make it suitable for high-temperature applications .

Synthesis and Industrial Production

Manufacturing Processes

TCP is synthesized via esterification of cresols with phosphorus oxychloride (POCl3\text{POCl}_3) in the presence of aluminum chloride (AlCl3\text{AlCl}_3) as a catalyst :

3C7H7OH+POCl3AlCl3(C7H7O)3PO+3HCl3 \text{C}_7\text{H}_7\text{OH} + \text{POCl}_3 \xrightarrow{\text{AlCl}_3} (\text{C}_7\text{H}_7\text{O})_3\text{PO} + 3 \text{HCl}

The reaction yields a mixture of isomers, with the ratio controlled by reaction temperature and cresol feedstock composition. Post-synthesis distillation isolates m- and p-isomers, while ToCP is minimized due to regulatory restrictions .

Key Manufacturers

Major producers include Daihachi Chemical, Lanxess AG, and Eastman Chemical Company. Historical suppliers listed by the WHO include Albright & Wilson, Bayer AG, and Mitsubishi Gas Chemical .

Toxicity and Health Hazards

Acute Exposure Effects

  • Neurotoxicity: ToCP inhibits acetylcholinesterase and neuropathy target esterase (NTE), causing delayed polyneuropathy. Symptoms include muscle weakness, ataxia, and paralysis .

  • Gastrointestinal Effects: Ingestion of 0.15–2 g TCP induces nausea, vomiting, and abdominal pain .

Chronic Toxicity

  • Reproductive Damage: Rat studies show TCP reduces testicular weight and sperm viability at doses ≥10 mg/kg/day .

  • Neurodegeneration: Axonal degeneration and pyramidal tract lesions are observed in humans with prolonged exposure .

Isomer-Specific Toxicity

ToCP is 100–1,000× more neurotoxic than m- or p-isomers. The LD50_{50} (rat, oral) is 300 mg/kg for ToCP vs. >2,000 mg/kg for TmCP/TpCP .

Regulatory Guidelines and Exposure Limits

AgencyExposure Limit (8-hr TWA)Basis
OSHA0.1 mg/m³Airborne ToCP
NIOSH0.1 mg/m³10-hr REL for ToCP
ACGIH0.1 mg/m³Threshold limit value (TLV)

Data from .

The European Union restricts ToCP content in consumer products to <0.1% under REACH Annex XVII .

Environmental Impact and Biodegradation

TCP’s environmental persistence (half-life: 150–200 days in soil) and bioaccumulation potential (log KowK_{ow}: 5.93) raise concerns . Aquatic toxicity studies report LC50_{50} values of 0.5–2 mg/L for Daphnia magna, classifying TCP as "very toxic to aquatic life" .

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